

# Quantitative Activity Comparison in ABCG2-Expressing Cells

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Tozasertib

CAS No.: 639089-54-6

Cat. No.: S548313

[Get Quote](#)

| Aurora Kinase Inhibitor               | Target Profile                | Effect of ABCG2 Expression                | Fold-Increase in IC <sub>50</sub> | Reversal by ABCG2 Inhibitor (WK-X-34)                                      |
|---------------------------------------|-------------------------------|-------------------------------------------|-----------------------------------|----------------------------------------------------------------------------|
| <b>Tozasertib</b><br>(VX680, MK-0457) | Pan-Aurora Kinase (A, B, C)   | Dramatically reduced activity [1] [2] [3] | 48.8-fold [1] [2] [3]             | Yes, IC <sub>50</sub> reduced to level of non-expressing cells [1] [2] [3] |
| <b>Alisertib</b><br>(MLN8237)         | Primarily Aurora Kinase A & B | No effect on activity [1] [2] [3]         | Not applicable                    | Not applicable [1] [2]                                                     |

This data indicates that **Tozasertib** is a substrate of the ABCG2 transporter, while Alisertib is not. This key difference should be considered in the design of experiments and clinical trials [1] [2].

## Detailed Experimental Protocols

Here are the methodologies used in the key studies that established the interaction between these inhibitors and ABCG2.

## Cell Viability Assay (MTT Assay)

This protocol was used to determine the IC<sub>50</sub> values for **Tozasertib** and Alisertib [1] [2] [4].

- **Cell Lines:** The MYCN-amplified, ABCB1-negative neuroblastoma cell line UKF-NB-3 was used. An isogenic subline with high ABCG2 expression (UKF-NB-3ABCG2) was generated via lentiviral transduction, with vector-transduced cells serving as controls [1] [2].
- **Drug Incubation:** Cells were incubated with a range of concentrations of **Tozasertib**, Alisertib, or the control ABCG2 substrate mitoxantrone for **120 hours** [1] [2].
- **Viability Measurement:** Cell viability was assessed using the **3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) dye reduction assay**. The IC<sub>50</sub> (the drug concentration that reduces cell viability by 50%) was calculated for each condition [1] [2].
- **ABCG2 Inhibition:** To confirm the role of ABCG2, the assay was repeated in the presence of the specific ABCG2 inhibitor **WK-X-34** [1] [2].

The workflow for this key experiment is summarized below.



[Click to download full resolution via product page](#)

## Genetic Depletion of ABCG2

This protocol provides orthogonal validation that the observed resistance is specifically due to ABCG2 [1] [2].

- **shRNA Knockdown:** UKF-NB-3ABCG2 cells were transduced with a second lentiviral vector (LeGO-X-GFP2) expressing a short hairpin RNA (shRNA) against enhanced green fluorescent protein (eGFP).
- **Bicistronic Design:** The original ABCG2 vector (LeGO-iG2-ABCG2) was bicistronic, linking ABCG2 expression to eGFP via an IRES. Therefore, the anti-eGFP shRNA simultaneously knocks down both eGFP and ABCG2 expression [1] [2].
- **Validation:** Successful depletion of ABCG2 was confirmed using fluorescence microscopy (for eGFP reduction) and flow cytometry (for ABCG2 protein levels) [1] [2].
- **Re-sensitization Test:** The sensitivity of these ABCG2-depleted cells to **Tozasertib** was re-evaluated using the MTT assay described above [1] [2].

The following diagram illustrates the strategy for validating ABCG2's role through both pharmacological and genetic approaches.



[Click to download full resolution via product page](#)

## Frequently Asked Questions (FAQs)

**Q1: Why is ABCG2 expression relevant for my experiments with aurora kinase inhibitors?** ABCG2 is a multidrug transporter expressed at pharmacological barriers (like the intestine, blood-brain barrier, and liver) and in some cancer cells. It can actively pump substrates out of cells, leading to **reduced intracellular drug accumulation**, which can cause **pre-clinical drug resistance** and alter a drug's **pharmacokinetics and distribution** in the body [1] [5]. Knowing if your inhibitor is an ABCG2 substrate is critical for interpreting results.

**Q2: For which other aurora kinase inhibitors has ABCG2-mediated resistance been reported?** While the primary focus here is on **Tozasertib** and Alisertib, resistance to **GSK1070916**, another aurora kinase inhibitor, has also been linked to ABCG2 overexpression. Similar to **Tozasertib**, its cytotoxicity was restored by co-administration of an ABCG2 inhibitor [6].

**Q3: My results are inconsistent when using Tozasertib. What should I check?**

- **Cell Line Characterization:** Verify the ABCG2 expression status of your cell lines using Western blot or flow cytometry. Unexpected resistance could indicate endogenous or acquired ABCG2 expression.
- **Control Experiments:** Always include an ABCG2-positive cell line (e.g., UKF-NB-3ABCG2) and an ABCG2-negative parental line in your assays. Using a specific ABCG2 inhibitor like Ko143 or WK-X-34 as a control can confirm the transporter's involvement [1] [7] [6].

#### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. impairs the ABCG of the aurora kinase inhibitor 2 ... activity tozasertib [pmc.ncbi.nlm.nih.gov]
2. ABCG2 impairs the activity of the aurora kinase inhibitor ... [bmcsresnotes.biomedcentral.com]
3. ABCG2 impairs the activity of the aurora kinase inhibitor ... [pubmed.ncbi.nlm.nih.gov]
4. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells [journals.plos.org]
5. The structure of the human ABC transporter ABCG2 ... [nature.com]
6. Overexpression of human ATP-binding cassette transporter ... [sciencedirect.com]
7. A high-throughput cell-based assay for inhibitors of ABCG2 ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Quantitative Activity Comparison in ABCG2-Expressing Cells].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548313#tozasertib-vs-alisertib-activity-in-abcg2-cells>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)